Methyl 3-bromo-4-fluorobenzoate

Description

The exact mass of the compound Methyl 3-bromo-4-fluorobenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 3-bromo-4-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-bromo-4-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

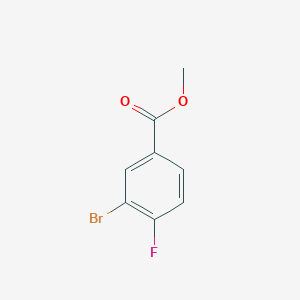

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVORYGNKYAXATM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426936 | |

| Record name | Methyl 3-bromo-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82702-31-6 | |

| Record name | Methyl 3-bromo-4-fluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82702-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-bromo-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 3-bromo-4-fluoro-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Methyl 3-bromo-4-fluorobenzoate

The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes physicochemical data, structural analysis, and practical workflow applications.[1]

CAS Registry Number: 82702-31-6 Molecular Formula: C₈H₆BrFO₂ Molecular Weight: 233.03 g/mol [1][2]

Executive Summary

Methyl 3-bromo-4-fluorobenzoate is a halogenated aromatic ester serving as a critical scaffold in medicinal chemistry and agrochemical synthesis.[1][3] Characterized by its dual-halogen substitution pattern, it offers orthogonal reactivity: the fluorine atom facilitates nucleophilic aromatic substitution (

This guide details the compound's physical properties, structural identification, and handling protocols, addressing the specific challenges posed by its low melting point and photosensitivity.[1]

Physicochemical Profile

The physical behavior of Methyl 3-bromo-4-fluorobenzoate is dominated by its proximity to room temperature phase transition.[1] It frequently exists as a supercooled liquid or a low-melting solid, requiring precise temperature control during handling.[1]

Table 1: Core Physical Properties[1]

| Property | Value / Range | Experimental Condition |

| Physical State | Solid or Supercooled Liquid | @ 20°C (Batch dependent) |

| Appearance | White to pale yellow crystalline powder | High purity (>98%) |

| Melting Point | 26 – 28 °C | Atmospheric pressure |

| Boiling Point | 245.3 ± 20.0 °C | Predicted (760 mmHg) |

| Density | 1.577 ± 0.06 g/cm³ | Predicted @ 20°C |

| Flash Point | 102 °C | Closed Cup |

| Solubility | High | MeOH, EtOAc, CH₂Cl₂, DMSO |

| Solubility | Low / Insoluble | Water |

Application Note: Due to the melting point of ~27°C, the compound may melt during shipping or warm storage.[1] It is recommended to re-solidify by cooling to 4°C before weighing to ensure accurate mass transfer.[1]

Structural Identification & Spectroscopy[1]

Accurate identification relies on resolving the specific coupling patterns introduced by the fluorine atom (

-NMR Interpretation (400 MHz, CDCl₃)

- 3.92 (s, 3H): The methyl ester singlet.[1][2] Characteristic chemical shift for benzoates.

- 7.18 (dd, 1H, J ≈ 8.0 Hz): Assigned to H-5 (ortho to Fluorine).[1] The signal is split into a doublet of doublets due to coupling with the ortho-fluorine and meta-proton H-6.[1]

- 7.99 (ddd, 1H): Assigned to H-6 .[1] This proton couples with H-5 (ortho), H-2 (meta), and the fluorine atom (para-coupling, often smaller J value).[1]

- 8.27 (dd, 1H): Assigned to H-2 (ortho to Bromine and Ester).[1] This is the most deshielded proton due to the electron-withdrawing nature of the ester and bromine groups.[1]

Structural Connectivity Diagram

The following diagram illustrates the logical flow of structural verification using NMR data.

Figure 1: NMR signal assignment logic based on substituent effects and F-H coupling.

Synthesis & Experimental Protocols

Synthesis from 3-Bromo-4-fluorobenzoic Acid

The most reliable route to the methyl ester is the acid-catalyzed Fischer esterification.[1] This method avoids the use of hazardous diazomethane and is scalable.[1]

Reagents:

Protocol:

-

Setup: Charge a round-bottom flask with 3-Bromo-4-fluorobenzoic acid (e.g., 15.2 mmol) and Methanol (30 mL).

-

Activation: Cool the solution to 0°C in an ice bath.

-

Addition: Add Acetyl Chloride (60.8 mmol) dropwise over 15 minutes. Caution: Exothermic reaction generates HCl gas.[1]

-

Reaction: Remove the ice bath and stir at room temperature (20–25°C) for 20 hours. Monitor by TLC (Hexane/EtOAc 4:1) until the acid is consumed.[1]

-

Workup: Concentrate the mixture under reduced pressure to remove methanol and excess HCl.

-

Purification: Dissolve residue in EtOAc, wash with saturated NaHCO₃ (to remove trace acid) and brine. Dry over Na₂SO₄.[1]

-

Isolation: Concentrate to yield the product. If necessary, purify via silica gel chromatography (Hexane/EtOAc).[1][2]

Application: Suzuki-Miyaura Coupling

This compound is frequently used to synthesize biaryl scaffolds.[1] The bromine at position 3 is highly reactive toward Pd-catalyzed oxidative addition.[1]

Figure 2: Standard workflow for Suzuki cross-coupling targeting the C-3 position.

Handling, Stability, and Safety

Storage Conditions

-

Temperature: Store at 2–8°C or below. The compound is stable at room temperature for short periods but degrades over time if exposed to heat.[1]

-

Light: Store in amber vials or wrap containers in foil. Halogenated benzoates can be light-sensitive.[1]

-

Atmosphere: Hygroscopic potential is low, but storage under nitrogen is recommended to prevent hydrolysis of the ester.[1]

Safety Profile (GHS Classifications)

Handling Protocol: Always handle in a fume hood. Wear nitrile gloves and safety goggles.[1] If the substance has melted in the bottle, do not attempt to pipette it as a hot liquid; instead, cool it to solidify or dissolve the entire content in a solvent (e.g., DCM) to create a stock solution of known concentration.[1]

References

-

TCI Chemicals. Product Specification: Methyl 3-Bromo-4-fluorobenzoate (M3018).[1][2][4] Retrieved from [1]

-

ChemicalBook. CAS Database: 82702-31-6 Properties and Synthesis.[1] Retrieved from [1]

-

PubChem. Compound Summary: Methyl 3-bromo-4-fluorobenzoate (CID 7018022).[1] National Library of Medicine.[1] Retrieved from [1]

-

Apollo Scientific. Safety Data Sheet: Methyl 3-bromo-4-fluorobenzoate.[1][4] Retrieved from [1]

Sources

- 1. Methyl 3-bromo-4-fluorobenzoate | C8H6BrFO2 | CID 7018022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-BROMO-4-FLUORO-BENZOIC ACID METHYL ESTER | 82702-31-6 [chemicalbook.com]

- 3. indiamart.com [indiamart.com]

- 4. Methyl 3-Bromo-4-fluorobenzoate | 82702-31-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Methyl 3-Bromo-4-fluorobenzoate | 82702-31-6 | TCI AMERICA [tcichemicals.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Technical Guide: Methyl 3-bromo-4-fluorobenzoate Solubility & Handling Profile

[1][2]

Executive Summary

Methyl 3-bromo-4-fluorobenzoate (CAS: 82702-31-6) is a critical halogenated aromatic intermediate used extensively in medicinal chemistry for the synthesis of bioactive scaffolds via cross-coupling reactions (e.g., Suzuki-Miyaura).[1][2]

This guide provides a technical analysis of its solubility landscape, physicochemical properties, and handling protocols.[2] A defining characteristic of this compound is its low melting point (~27 °C) , which places it on the boundary between solid and liquid at standard laboratory temperatures.[2] This physical state necessitates specific handling strategies to ensure accurate dosing and solubility assessment.[1][2]

Physicochemical Profile

Understanding the intrinsic properties of the solute is the first step in predicting solvent interaction.

| Property | Value | Technical Implication |

| Molecular Formula | C₈H₆BrFO₂ | Halogenated ester functionality.[1][2][3][4] |

| Molecular Weight | 233.03 g/mol | Moderate size, amenable to standard chromatography.[1][2] |

| Melting Point | 26 – 28 °C | CRITICAL: May exist as a supercooled liquid or semi-solid paste in warm labs.[1][2] Solubility often behaves as liquid-liquid miscibility above 27°C. |

| LogP (Predicted) | ~3.0 | Lipophilic.[1][2] Poor water solubility; high affinity for non-polar/moderately polar organic solvents.[1][2] |

| H-Bond Donors | 0 | No internal hydrogen bond donation; relies on accepting H-bonds from protic solvents.[1][2] |

| H-Bond Acceptors | 3 | Ester carbonyl and halogens can accept weak H-bonds.[1][2] |

Solubility Landscape

The solubility of Methyl 3-bromo-4-fluorobenzoate is governed by "like dissolves like" principles, modified by its low lattice energy (indicated by the low melting point).[1][2]

Solvent Compatibility Matrix

The following data categorizes solvents based on their utility in synthesis and purification workflows.

| Solvent Class | Representative Solvents | Solubility Status | Application Context |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Primary solvent for extraction and transport.[1][2] |

| Esters | Ethyl Acetate (EtOAc) | High | Excellent for extraction and chromatography (as the polar component).[1][2] |

| Alcohols | Methanol, Ethanol | High | Suitable for reactions (e.g., nucleophilic aromatic substitution) but may cause transesterification if heated with catalysts.[2] |

| Ethers | THF, Diethyl Ether, MTBE | High | Standard solvents for coupling reactions (Suzuki, Buchwald).[2] |

| Alkanes | Hexanes, Heptane | Moderate/Low | Used as an anti-solvent in chromatography or to induce precipitation at low temperatures.[1][2] |

| Aqueous | Water, Brine | Insoluble | The compound partitions strictly into the organic layer during biphasic workups.[2] |

Partitioning Logic (Mechanism)

The presence of the Bromine and Fluorine atoms increases the lipophilicity of the benzoate core.[1]

-

Water: The hydrophobic aromatic ring and halogens overwhelm the polar ester group, resulting in negligible aqueous solubility (<0.1 mg/mL).[2]

-

Organic Solvents: The low crystal lattice energy (MP ~27°C) means the energy penalty for breaking the crystal structure is minimal.[1] Consequently, it dissolves readily in most organic solvents that can interact with the pi-system or the ester dipole.[1][2]

Visualization: Solubility Decision Logic

The following diagram illustrates the logical flow for solvent selection based on the process stage.

Figure 1: Solvent selection logic based on process stage.[1][2] High solubility in THF facilitates reactions; lipophilicity drives partitioning into DCM during workup.[2]

Technical Protocols

Handling the Low-Melting Solid

Challenge: At 27°C, the compound may be a sticky solid or a liquid, making weighing difficult.[1][2] Solution:

-

Melt-Transfer Method: If the ambient temperature is near 25°C, gently warm the container (water bath at 35°C) until fully liquefied.[1][2] Transfer volumetrically using a pre-warmed glass pipette.

-

Solid Transfer: If solid handling is required, chill the container in a fridge (4°C) for 30 minutes prior to weighing to harden the material.[1]

Standard Solubility Determination (Gravimetric)

Use this protocol to verify solubility in a specific solvent system (e.g., for a new reaction screen).[1][2]

-

Preparation: Weigh 100 mg of Methyl 3-bromo-4-fluorobenzoate into a 4 mL vial.

-

Addition: Add the target solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Validation: If the solution is clear, cool to 0°C. If precipitate forms, the solubility is highly temperature-dependent (useful for recrystallization).[1][2]

Purification via Chromatography

Due to the low melting point, recrystallization is often difficult (oiling out is common).[1][2] Flash column chromatography is the preferred purification method.[1]

Safety & Handling (SDS Summary)

Signal Word: WARNING

-

Hazards:

-

Precautions:

References

-

TCI Chemicals. Product Specification: Methyl 3-Bromo-4-fluorobenzoate (M3018).[1][2][6] Retrieved from [1][2]

-

PubChem. Compound Summary: Methyl 3-bromo-4-fluorobenzoate (CID 7018022).[1][2] National Library of Medicine.[1][2] Retrieved from [1][2]

-

ChemicalBook. 3-Bromo-4-fluorobenzoic acid methyl ester Properties and Synthesis. Retrieved from [1][2]

-

Apollo Scientific. Safety Data Sheet: Methyl 3-bromo-4-fluorobenzoate.[1][2][6] Retrieved from [1][2]

Sources

- 1. Methyl 3-bromo-4-fluorobenzoate | C8H6BrFO2 | CID 7018022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-BROMO-4-FLUORO-BENZOIC ACID METHYL ESTER | 82702-31-6 [chemicalbook.com]

- 3. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents [patents.google.com]

- 4. Methyl 2-bromo-4-fluorobenzoate 98% CAS: 653-92-9 - Manufacturer and Supplier | New Venture [nvchem.net]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. Methyl 3-Bromo-4-fluorobenzoate | 82702-31-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-Depth Technical Guide to Methyl 3-bromo-4-fluorobenzoate: Structure, Synthesis, and Applications in Modern Drug Discovery

Introduction: The Strategic Importance of Halogenated Benzoates in Synthesis

In the landscape of modern organic synthesis and medicinal chemistry, halogenated aromatic compounds serve as pivotal building blocks. Their utility stems from the reactivity of the carbon-halogen bond, which provides a versatile handle for the construction of complex molecular architectures through various cross-coupling reactions. Among these, methyl 3-bromo-4-fluorobenzoate has emerged as a compound of significant interest. The presence of both bromine and fluorine substituents on the benzoate ring, coupled with the methyl ester functional group, imparts a unique reactivity profile that is highly sought after by researchers and drug development professionals. This guide provides a comprehensive technical overview of methyl 3-bromo-4-fluorobenzoate, from its fundamental structural and nomenclatural characteristics to its synthesis and strategic application in the development of novel therapeutics.

Compound Identification and Physicochemical Properties

A thorough understanding of a compound's identity and physical characteristics is fundamental to its effective application in a research setting.

Nomenclature and Structure

The systematic IUPAC name for this compound is methyl 3-bromo-4-fluorobenzoate . It is also commonly referred to by synonyms such as 3-Bromo-4-fluorobenzoic acid methyl ester.[1] The structure consists of a benzene ring substituted with a bromine atom at position 3, a fluorine atom at position 4, and a methyl ester group at position 1.

The chemical structure can be represented by the following diagram:

Physicochemical Data

The key physicochemical properties of methyl 3-bromo-4-fluorobenzoate are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 82702-31-6 | [2] |

| Molecular Formula | C₈H₆BrFO₂ | [2] |

| Molecular Weight | 233.03 g/mol | [2] |

| Appearance | White to orange to green powder to lump | [1] |

| Melting Point | 27 °C | [3] |

| Boiling Point | 245.3 ± 20.0 °C (Predicted) | [4] |

| Density | 1.577 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in most organic solvents, poorly soluble in water. | [5] |

| Purity | Typically ≥ 98% (GC) | [5][6] |

Spectroscopic Data

For unequivocal identification and quality control, a combination of spectroscopic techniques is employed. While a complete, publicly available dataset is dispersed, the following represents typical spectral characteristics.

-

¹H NMR (CDCl₃): A characteristic singlet for the methyl ester protons (OCH₃) is observed around δ 3.92 ppm. The aromatic protons appear as multiplets in the region of δ 7.18-8.27 ppm, with coupling patterns dictated by the substitution on the benzene ring.[1]

-

¹³C NMR: The carbonyl carbon of the ester typically appears in the range of 165-190 ppm.[7] The aromatic carbons will show signals between 110 and 165 ppm, with the carbon attached to the fluorine exhibiting a large coupling constant (J C-F). The methyl carbon of the ester will be found upfield, typically around 50-60 ppm.[2][7]

-

Infrared (IR): The IR spectrum is characterized by a strong carbonyl (C=O) stretching vibration of the ester group, typically around 1720-1740 cm⁻¹. C-O stretching bands and aromatic C-H and C=C stretching vibrations are also present.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. The exact mass is approximately 231.954 g/mol .[2]

Synthesis of Methyl 3-bromo-4-fluorobenzoate

The most common and efficient laboratory-scale synthesis of methyl 3-bromo-4-fluorobenzoate is achieved through the Fischer esterification of its corresponding carboxylic acid, 3-bromo-4-fluorobenzoic acid.

Reaction Scheme

Detailed Experimental Protocol

This protocol is based on a reported procedure with minor modifications for clarity and safety.[1]

Materials:

-

3-bromo-4-fluorobenzoic acid

-

Methanol (anhydrous)

-

Acetyl chloride (or concentrated sulfuric acid)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexane

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Reflux condenser (if using sulfuric acid and heating)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-4-fluorobenzoic acid (1.0 eq) in an excess of anhydrous methanol (typically 10-20 volumes).

-

Acid Catalyst Addition: Cool the solution in an ice bath. Slowly add the acid catalyst. A common choice is acetyl chloride (2.0-4.0 eq), which reacts with methanol to generate HCl in situ.[1] Alternatively, a catalytic amount of concentrated sulfuric acid can be used.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess methanol.

-

Dissolve the residue in ethyl acetate.

-

Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Be cautious of gas evolution (CO₂).

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude methyl 3-bromo-4-fluorobenzoate can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield the pure product.[1]

Mechanistic Insights and Rationale

The Fischer esterification is a classic acid-catalyzed nucleophilic acyl substitution reaction.[8] Understanding the mechanism is key to optimizing the reaction conditions.

-

Role of the Acid Catalyst: The carboxylic acid itself is not electrophilic enough to be readily attacked by the weakly nucleophilic alcohol. The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.[8]

-

Use of Excess Alcohol: The Fischer esterification is a reversible reaction. To drive the equilibrium towards the formation of the ester, a large excess of one of the reactants, typically the less expensive alcohol (methanol in this case), is used in accordance with Le Châtelier's principle.

-

Removal of Water: The formation of water as a byproduct also means that its removal can shift the equilibrium to the product side. While not always necessary with a large excess of alcohol, in some cases, a Dean-Stark apparatus is used to azeotropically remove water.

Applications in Drug Discovery and Development

The strategic placement of the bromo and fluoro substituents makes methyl 3-bromo-4-fluorobenzoate a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[5] The bromine atom, in particular, serves as an excellent handle for palladium-catalyzed cross-coupling reactions.

Utility in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[5] Methyl 3-bromo-4-fluorobenzoate is an ideal substrate for this reaction, allowing for the introduction of a wide range of aryl or vinyl groups at the 3-position of the benzene ring.

This reaction is a cornerstone of modern drug discovery, enabling the rapid synthesis of libraries of compounds for biological screening. The resulting biaryl structures are common motifs in many approved drugs.

Role as a Key Intermediate in Lifitegrast Synthesis

A notable example of the application of a closely related precursor in drug synthesis is in the preparation of Lifitegrast, an FDA-approved drug for the treatment of dry eye disease.[9] While the exact commercial synthesis may vary, published routes often involve intermediates derived from substituted bromobenzoic acids. For instance, benzofuran-6-carboxylic acid, a key fragment of Lifitegrast, can be synthesized from precursors like 4-bromo-3-hydroxybenzoic acid.[9] The principles of using such brominated building blocks are directly transferable. Methyl 3-bromo-4-fluorobenzoate can be envisioned as a starting material for analogous complex molecules where the fluorine atom provides additional modulation of electronic properties and metabolic stability.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling methyl 3-bromo-4-fluorobenzoate.

-

Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

Methyl 3-bromo-4-fluorobenzoate is a strategically important building block in organic synthesis, particularly for applications in drug discovery and materials science. Its well-defined structure, predictable reactivity, and accessibility through straightforward synthetic protocols like the Fischer esterification make it a valuable tool for chemists. The ability to participate in powerful C-C bond-forming reactions such as the Suzuki-Miyaura coupling ensures its continued relevance in the quest for novel and improved bioactive molecules. As the demand for more complex and tailored molecular architectures grows, the utility of such versatile halogenated intermediates will undoubtedly continue to expand.

References

-

IndiaMART. Methyl 3 Bromo 4 Fluorobenzoate, 99% at best price in Hyderabad. [Link]

- Google Patents.

-

Angene Chemical. Methyl 3-bromo-4-fluorobenzoate(CAS# 82702-31-6 ). [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

PubChem. Methyl 3-bromo-4-fluorobenzoate. [Link]

-

SpectraBase. 3-Bromo-4-methyl-benzoic acid. [Link]

-

ACS Publications. Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

Sources

- 1. 3-BROMO-4-FLUORO-BENZOIC ACID METHYL ESTER | 82702-31-6 [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. WO2019004936A1 - Process for preparing lifitegrast and intermediates thereof - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. indiamart.com [indiamart.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. Methyl 3-bromo-4-fluorobenzoate | C8H6BrFO2 | CID 7018022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

A Comprehensive Spectroscopic Guide to Methyl 3-bromo-4-fluorobenzoate

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

Methyl 3-bromo-4-fluorobenzoate is a halogenated aromatic ester with significant applications as a building block in the synthesis of pharmaceuticals and agrochemicals. Its precise molecular structure, featuring a substituted benzene ring, dictates its reactivity and potential biological activity. Therefore, unambiguous structural confirmation and purity assessment are paramount for its effective use in research and development. This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We will not only present the data but also delve into the causal relationships between the molecular structure and the resulting spectral features, offering a field-proven framework for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Postulates

Before examining the empirical data, it is crucial to postulate the expected spectroscopic signatures based on the known structure of Methyl 3-bromo-4-fluorobenzoate (C₈H₆BrFO₂).[1]

-

¹H NMR: The aromatic region should display signals for three distinct protons. Their chemical shifts will be influenced by the electron-withdrawing effects of the bromine, fluorine, and methyl ester groups. The splitting patterns will arise from ortho- and meta-couplings between these protons. A sharp singlet corresponding to the three methyl protons is expected in the upfield region.

-

¹³C NMR: Eight distinct carbon signals are anticipated. The carbonyl carbon of the ester will be the most downfield signal. The aromatic carbons will appear in the typical 120-150 ppm range, with their specific shifts and C-F coupling patterns providing critical assignment data.[2] The methyl carbon will be the most upfield signal.

-

IR Spectroscopy: The spectrum should be dominated by a strong carbonyl (C=O) stretch characteristic of an ester.[3] Other key absorptions will include C-O stretching, aromatic C=C and C-H stretching, and vibrations corresponding to the C-F and C-Br bonds.[4]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 233.03 g/mol . A distinctive feature will be the isotopic pattern of the molecular ion, showing two peaks of nearly equal intensity (M+ and M+2) due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns are expected to involve the loss of the methoxy group (•OCH₃) or the entire methoxycarbonyl group.

Caption: Molecular Structure of Methyl 3-bromo-4-fluorobenzoate.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the chemical environments of hydrogen atoms.

Experimental Protocol

-

Sample Preparation: A sample of ~5-10 mg of Methyl 3-bromo-4-fluorobenzoate is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

-

Data Acquisition: The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the range of 0-10 ppm.

-

Data Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline correction. Chemical shifts (δ) are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS at 0 ppm).

Data Summary

The following table summarizes the ¹H NMR spectral data for Methyl 3-bromo-4-fluorobenzoate.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.27 | dd | J = 6.5, 1.9 Hz | 1H | H-2 |

| 7.99 | ddd | J = 8.0, 4.9, 1.9 Hz | 1H | H-6 |

| 7.18 | t (dd) | J = 8.0, 8.2 Hz | 1H | H-5 |

| 3.92 | s | - | 3H | -OCH₃ |

Data sourced from ChemicalBook.[5]

In-Depth Interpretation

The ¹H NMR spectrum provides a clear and definitive fingerprint of the substitution pattern on the aromatic ring.

-

Methyl Protons (-OCH₃): The sharp singlet at 3.92 ppm integrating to three protons is unequivocally assigned to the methyl group of the ester.[5] Its singlet nature confirms the absence of any adjacent protons.

-

Aromatic Protons (Ar-H):

-

The signal at 7.18 ppm is assigned to H-5 . It appears as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to ortho-coupling with both H-6 (J ≈ 8.0 Hz) and the fluorine atom at C-4. The significant shielding (upfield shift) compared to the other aromatic protons is due to its position para to the electron-withdrawing ester group and ortho to the electron-donating fluorine (via resonance).

-

The proton at 7.99 ppm , assigned to H-6 , appears as a doublet of doublet of doublets (ddd). This complex splitting arises from ortho-coupling to H-5 (J ≈ 8.0 Hz), meta-coupling to H-2 (J ≈ 1.9 Hz), and coupling to the fluorine atom.[5]

-

The most downfield proton at 8.27 ppm is H-2 . Its deshielded character is a direct result of being ortho to the strongly electron-withdrawing carbonyl group and meta to the bromine atom. It appears as a doublet of doublets due to meta-coupling with H-6 (J ≈ 1.9 Hz) and ortho-coupling to the fluorine atom (J ≈ 6.5 Hz).[5]

-

The observed coupling patterns are a self-validating system, confirming the 1,2,4-trisubstitution pattern of the benzene ring.

Caption: ¹H-¹H and ¹H-¹⁹F coupling relationships in the aromatic region.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides complementary information to ¹H NMR, detailing the electronic environment of each carbon atom within the molecule.

Experimental Protocol

-

Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of CDCl₃) is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Acquisition: The spectrum is acquired on a 101 MHz (for a 400 MHz ¹H instrument) or higher spectrometer. A proton-decoupled experiment is standard, which simplifies the spectrum to a series of singlets (or doublets if coupled to fluorine).

-

Data Processing: Standard Fourier transform, phasing, and baseline correction are applied. Chemical shifts are referenced to the CDCl₃ solvent peak (δ ≈ 77.16 ppm).

Data Summary

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |

| C=O | ~165 | - |

| C-4 | ~162 | d, J ≈ 256 Hz |

| C-2 | ~136 | d, J ≈ 2 Hz |

| C-6 | ~131 | d, J ≈ 9 Hz |

| C-1 | ~127 | d, J ≈ 3 Hz |

| C-5 | ~117 | d, J ≈ 23 Hz |

| C-3 | ~110 | d, J ≈ 22 Hz |

| -OCH₃ | ~52 | - |

Aromatic and carbonyl shifts are based on data for 3-bromo-4-fluorobenzoic acid.[6]

In-Depth Interpretation

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate around 165 ppm , a characteristic region for this functional group.

-

Methyl Carbon (-OCH₃): The sp³ hybridized methyl carbon will be the most upfield signal, typically around 52 ppm .

-

Aromatic Carbons:

-

C-4 (C-F): The carbon directly bonded to fluorine exhibits a very large one-bond coupling constant (¹JCF ≈ 256 Hz) and is shifted significantly downfield due to the high electronegativity of fluorine.[6]

-

C-3 (C-Br): The carbon attached to bromine is shifted upfield to around 110 ppm . This is a classic "heavy atom effect" where the large electron cloud of bromine induces shielding. It also shows a significant two-bond coupling to fluorine (²JCF ≈ 22 Hz).[6]

-

C-5 and C-2: These carbons, ortho to the fluorine, also exhibit two-bond C-F coupling.

-

C-6 and C-1: These carbons, meta to the fluorine, show smaller three-bond C-F coupling constants.

-

The unique pattern of C-F coupling constants is a powerful diagnostic tool that validates the assignments and confirms the relative positions of the substituents.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule, providing a rapid and effective method for identifying the presence of key functional groups.

Experimental Protocol

-

Sample Preparation: For a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be cast from a volatile solvent. For an oil, a drop can be placed between two salt (NaCl or KBr) plates.

-

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically scanning over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is converted to a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

Data Summary

The following table lists the principal absorption bands expected for Methyl 3-bromo-4-fluorobenzoate.

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| ~3100-3000 | Medium | C-H Stretch | Aromatic |

| ~2960 | Medium | C-H Stretch | -OCH₃ |

| ~1725 | Strong, Sharp | C=O Stretch | Ester |

| ~1600, ~1480 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | C-O Stretch | Ester (asymmetric) |

| ~1100 | Strong | C-F Stretch | Aryl-Fluoride |

| ~1050 | Medium | C-O Stretch | Ester (symmetric) |

| < 800 | Medium-Strong | C-Br Stretch | Aryl-Bromide |

In-Depth Interpretation

The IR spectrum is dominated by features that confirm the presence of the ester and the substituted aromatic ring.

-

The Carbonyl Signature: The most prominent and diagnostically crucial peak is the strong, sharp absorption around 1725 cm⁻¹ . This is the characteristic stretching frequency for the C=O bond in an aromatic ester.[7] Its high intensity is due to the large change in dipole moment during the vibration.

-

Ester C-O Stretches: Two strong bands are expected for the C-O bonds of the ester group. The asymmetric stretch typically appears around 1250 cm⁻¹ , while the symmetric stretch is found near 1050 cm⁻¹ . The presence of both bands is a strong confirmation of the ester functionality.

-

Aromatic Ring: A series of absorptions confirms the aromatic core. The peaks just above 3000 cm⁻¹ are from the aromatic C-H stretching vibrations.[8] The sharp peaks around 1600 and 1480 cm⁻¹ are due to the C=C bond stretching within the benzene ring.

-

Halogen Bonds: The C-F and C-Br stretching vibrations are also present. The strong C-F stretch is typically found in the 1100 cm⁻¹ region, while the C-Br stretch appears at lower frequencies, usually below 800 cm⁻¹.[4]

Caption: Key IR functional group vibrations for the title compound.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural features through fragmentation analysis.

Experimental Protocol

-

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or through a coupled chromatography system (e.g., GC-MS or LC-MS).

-

Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) can be used. EI is a hard ionization technique that induces significant fragmentation, which is useful for structural elucidation. ESI is a softer technique that often preserves the molecular ion.

-

Mass Analysis: Ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

Detection: The abundance of ions at each m/z value is recorded to generate the mass spectrum.

Data Summary & In-Depth Interpretation

The mass spectrum provides the ultimate confirmation of the compound's identity and elemental composition.

-

Molecular Ion (M⁺•): The molecular formula is C₈H₆BrFO₂. The key feature is the presence of a bromine atom. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are separated by 2 mass units. Therefore, the molecular ion will appear as a pair of peaks of nearly equal intensity.

-

m/z 232: Corresponding to [C₈H₆⁷⁹BrFO₂]⁺•

-

m/z 234: Corresponding to [C₈H₆⁸¹BrFO₂]⁺• This isotopic signature is an unmistakable confirmation of the presence of a single bromine atom in the molecule.

-

-

Key Fragmentation Pathways: The fragmentation pattern provides a roadmap of the molecule's structure. Common fragmentation pathways for aromatic esters include:

-

Loss of a Methoxy Radical (M - 31): The most common initial fragmentation is the cleavage of the O-CH₃ bond to lose a methoxy radical (•OCH₃), forming a stable acylium ion.

-

m/z 201/203: [M - OCH₃]⁺. This fragment would retain the characteristic bromine isotope pattern.

-

-

Loss of Carbon Monoxide (from the m/z 201/203 fragment): The acylium ion can then lose a neutral molecule of carbon monoxide (CO).

-

m/z 173/175: [M - OCH₃ - CO]⁺. This corresponds to the bromofluorophenyl cation.

-

-

Loss of the Ester Group (M - 59): Cleavage of the bond between the aromatic ring and the carbonyl carbon can lead to the loss of the •COOCH₃ radical.

-

m/z 174/176: [M - COOCH₃]⁺•. This corresponds to the bromofluorobenzene radical cation.

-

-

The logical progression of these fragments serves as a self-validating system, confirming the connectivity of the ester group to the halogenated aromatic ring.

Caption: Plausible mass spectrometry fragmentation pathway.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust and unambiguous characterization of Methyl 3-bromo-4-fluorobenzoate. The ¹H NMR spectrum confirms the 1,2,4-trisubstitution pattern of the aromatic ring through its distinct chemical shifts and coupling constants. The predicted ¹³C NMR data, especially the characteristic C-F couplings, further solidifies the structural assignment. IR spectroscopy provides clear evidence for the key ester functional group and the aromatic, halogenated core. Finally, mass spectrometry confirms the elemental composition and molecular weight via the molecular ion and its unique bromine isotopic pattern, while the fragmentation data validates the connectivity of the constituent parts. This comprehensive spectroscopic profile serves as a reliable benchmark for the identification and quality control of Methyl 3-bromo-4-fluorobenzoate in any research or development setting.

References

-

Title: Electronic Supplementary Information for "A mild and efficient one-pot synthesis of substituted benzoic acids from aryl methyl ketones" Source: The Royal Society of Chemistry URL: [Link]

-

Title: Methyl 3-bromo-4-fluorobenzoate | C8H6BrFO2 | CID 7018022 Source: PubChem URL: [Link]

-

Title: The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122 Source: PMC (PubMed Central) URL: [Link]

-

Title: Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms Source: Webmo.net URL: [Link]

-

Title: Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra Source: Master Organic Chemistry URL: [Link]

-

Title: Interpretation of Infrared Spectra, A Practical Approach Source: Wiley Analytical Science URL: [Link]

-

Title: mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern Source: Doc Brown's Chemistry URL: [Link]

-

Title: Spectroscopy of Aromatic Compounds Source: Chemistry LibreTexts URL: [Link]

-

Title: Interpreting Infrared Spectra Source: Specac Ltd URL: [Link]

-

Title: How to Interpret IR Spectra Source: Chemistry Steps URL: [Link]

-

Title: Fragmentation Processes - Structure Determination of Organic Compounds Source: Pharmacy 180 URL: [Link]

Sources

- 1. Methyl 3-bromo-4-fluorobenzoate | C8H6BrFO2 | CID 7018022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. 3-BROMO-4-FLUORO-BENZOIC ACID METHYL ESTER | 82702-31-6 [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. One moment, please... [chemistrysteps.com]

Commercial availability of Methyl 3-bromo-4-fluorobenzoate

An In-depth Technical Guide to the Commercial Availability and Application of Methyl 3-bromo-4-fluorobenzoate

For professionals in pharmaceutical research, agrochemical development, and materials science, the strategic selection of chemical building blocks is a critical determinant of synthetic efficiency and ultimate success. Methyl 3-bromo-4-fluorobenzoate (CAS No. 82702-31-6) has emerged as a pivotal intermediate, valued for its specific substitution pattern that allows for directed and versatile molecular elaboration. This guide provides an in-depth analysis of its commercial availability, key properties, and proven applications, offering a technical resource for researchers and developers.

Physicochemical Profile and Specifications

Methyl 3-bromo-4-fluorobenzoate is a halogenated aromatic ester. The strategic placement of the bromine and fluorine atoms, along with the methyl ester group, provides three distinct points for chemical modification, making it a valuable synthon. Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 82702-31-6 | [1] |

| Molecular Formula | C₈H₆BrFO₂ | [2][3][4] |

| Molecular Weight | 233.03 g/mol | [4] |

| Appearance | White to orange to green powder or lump | [2] |

| Purity | Typically ≥98% (by GC) | [1][2] |

| Melting Point | 27-30 °C | [2][5] |

| Boiling Point | 245.3±20.0 °C (Predicted) | [6] |

| Flash Point | 102 °C | |

| IUPAC Name | methyl 3-bromo-4-fluorobenzoate | [4] |

Commercial Availability and Procurement

Methyl 3-bromo-4-fluorobenzoate is readily available from a range of chemical suppliers, catering to needs from research-scale grams to bulk quantities for process development. When procuring this reagent, researchers should consider not only price but also purity, available analytical data (e.g., Certificate of Analysis), and supplier stock status.

| Supplier | Purity Specification | Available Quantities | Notes |

| TCI Chemicals | >98.0% (GC) | 1g, 5g, Bulk inquiry | Stocks available in the US and Japan.[7] |

| Apollo Scientific | 98% | 5g, 25g, 100g | US and UK stock available.[1] |

| Simson Pharma | High Quality | Inquire for quantities | Certificate of Analysis provided with every compound. |

| Chem-Impex | ≥ 98% (GC) | Inquire for quantities | Marketed as a key intermediate for organic synthesis.[2] |

| CP Lab Safety | ~98% | 100g | For professional/industrial use only.[3] |

| ChemScene | Inquire | Custom synthesis available | Also offers process optimization and commercial production services.[8] |

Core Applications in Synthetic Chemistry

The utility of Methyl 3-bromo-4-fluorobenzoate stems from its identity as a versatile chemical building block.[2][9] The bromine atom is particularly amenable to a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are foundational methods for constructing carbon-carbon and carbon-heteroatom bonds. This makes the compound an essential intermediate in the synthesis of complex aromatic structures.[2]

Its applications are prominent in:

-

Pharmaceutical Research: As a starting material or intermediate for the synthesis of bioactive molecules and novel drug candidates.[2]

-

Agrochemicals: Used in the development of new pesticides and herbicides. The precursor, 3-bromo-4-fluoro-benzoic acid, is an intermediate for insecticides.[2][10]

-

Materials Science: Employed in creating advanced materials, such as photoresponsive halogen-bonded materials.[11]

The workflow for utilizing this building block in a typical drug discovery pipeline is illustrated below.

Caption: Synthetic utility workflow of Methyl 3-bromo-4-fluorobenzoate.

Validated Synthetic Protocol: Esterification

While this guide focuses on commercial availability, understanding its synthesis provides crucial context for its purity profile and potential trace impurities. The most direct laboratory-scale synthesis is the esterification of 3-bromo-4-fluorobenzoic acid.

Protocol: Synthesis of Methyl 3-bromo-4-fluorobenzoate via Fischer Esterification

This protocol is adapted from established procedures for the esterification of the corresponding carboxylic acid.[6]

Materials:

-

3-bromo-4-fluorobenzoic acid (1.0 eq)

-

Methanol (MeOH, solvent, ~5-10 mL per gram of acid)

-

Acetyl chloride (AcCl, catalyst, 4.0 eq) or Sulfuric Acid (H₂SO₄, catalytic amount)

-

Ice bath

-

Round-bottom flask with magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent: Hexane/Ethyl Acetate mixture

Procedure:

-

Dissolve 3-bromo-4-fluorobenzoic acid (e.g., 3.33 g, 15.2 mmol) in methanol (30 mL) in a round-bottom flask.[6]

-

Cool the solution in an ice bath.

-

Slowly add acetyl chloride (e.g., 4.3 mL, 60.8 mmol) dropwise to the stirring solution. Causality Note: Acetyl chloride reacts exothermically with methanol to generate HCl in situ, which serves as the catalyst for the esterification. This method avoids using concentrated mineral acids directly.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours.[6] Monitor reaction completion via Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator to remove excess methanol and HCl.[6]

-

The resulting crude product can be purified by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the final product as a colorless oil or low-melting solid.[6] A reported yield for this process is approximately 90%.[6]

The synthetic pathway, including the preparation of the precursor acid, is outlined below.

Caption: Overview of the synthesis of Methyl 3-bromo-4-fluorobenzoate.[6][10]

Safety, Handling, and Storage

As a laboratory chemical, Methyl 3-bromo-4-fluorobenzoate requires careful handling. The Globally Harmonized System (GHS) classifications indicate potential hazards.

-

Hazard Statements:

-

Precautionary Measures:

Storage: Store in a cool, dark, and dry place.[6] TCI recommends storage at <15°C in a cool, dark place. Keep the container tightly sealed in a well-ventilated area.[12]

Conclusion

Methyl 3-bromo-4-fluorobenzoate is a commercially accessible and highly functionalized building block essential for modern synthetic chemistry. Its well-defined reactivity, particularly in cross-coupling reactions, provides a reliable pathway for constructing complex molecules for the pharmaceutical, agrochemical, and materials science sectors. By understanding its commercial landscape, synthetic routes, and handling requirements, researchers can effectively and safely integrate this valuable intermediate into their development programs.

References

-

CP Lab Safety. Methyl 3-bromo-4-fluorobenzoate, min 98%, 100 grams.[Link]

- Google Patents.

-

PubChem. Methyl 3-bromo-4-fluorobenzoate | C8H6BrFO2 | CID 7018022.[Link]

-

Angene Chemical. Methyl 3-bromo-4-fluorobenzoate(CAS# 82702-31-6).[Link]

-

Cole, J. et al. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate.[Link]

- Google Patents.

- Google Patents.CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

-

ResearchGate. Synthesis of 3-bromo-4-fluoronitrobenzene.[Link]

-

White Rose eTheses Online. Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery.[Link]

-

PrepChem.com. Synthesis of 4-fluoro-3-bromobenzoic acid methyl ester.[Link]

Sources

- 1. 82702-31-6 Cas No. | Methyl 3-bromo-4-fluorobenzoate | Apollo [store.apolloscientific.co.uk]

- 2. chemimpex.com [chemimpex.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Methyl 3-bromo-4-fluorobenzoate | C8H6BrFO2 | CID 7018022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. 3-BROMO-4-FLUORO-BENZOIC ACID METHYL ESTER | 82702-31-6 [chemicalbook.com]

- 7. Methyl 3-Bromo-4-fluorobenzoate | 82702-31-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. testing.chemscene.com [testing.chemscene.com]

- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 10. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents [patents.google.com]

- 11. par.nsf.gov [par.nsf.gov]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Technical Guide: Chemoselectivity & Functionalization of Methyl 3-bromo-4-fluorobenzoate

[1]

Executive Summary

Methyl 3-bromo-4-fluorobenzoate (CAS: 82702-31-6) serves as a high-value "linchpin" scaffold in drug discovery.[1] Its utility stems from its orthogonal reactivity triad :

-

C3-Bromine: A handle for Palladium-catalyzed cross-couplings.[1]

-

C4-Fluorine: A site for Nucleophilic Aromatic Substitution (SNAr).[1]

-

C1-Ester: A masking group for carboxylic acids or a precursor for heterocycle formation.[1]

This guide provides the decision-making framework to manipulate these sites selectively, emphasizing the order of operations required to maximize yield and minimize side reactions.

Part 1: Electronic Architecture & Reactivity Map

To predict reactivity, one must understand the electronic environment. The benzene ring is significantly electron-deficient due to the cumulative effects of three substituents.

-

Methyl Ester (C1): A strong Electron Withdrawing Group (EWG) via resonance (

) and induction ( -

Fluorine (C4): A strong EWG via induction (

) but a weak Electron Donating Group (EDG) via resonance ( -

Bromine (C3): Weakly deactivating.[1] Its position ortho to the fluorine further acidifies the C4 position, making the fluorine an exceptional leaving group for SNAr.

Visualization: The Reactivity Triad

The following diagram maps the competing reactive sites and their governing mechanisms.

Figure 1: Chemoselectivity map illustrating the three distinct reactive handles and their primary transformation pathways.[1]

Part 2: The C-Br Focus (Palladium Catalysis)

The C3-Bromine bond is the primary handle for carbon-carbon bond formation.[1]

Critical Insight: Order of Operations

Perform Pd-coupling BEFORE SNAr.

-

Reasoning: Oxidative addition of Pd(0) into the C-Br bond is faster on electron-deficient rings.[1] The starting material is highly electron-deficient.[1] If you perform SNAr first (replacing F with an amine), the ring becomes electron-rich, significantly slowing down the subsequent oxidative addition step and requiring harsher conditions for the Suzuki coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Selective arylation at C3 without hydrolyzing the ester or displacing the fluorine.[1]

Reagents:

-

Substrate: Methyl 3-bromo-4-fluorobenzoate (1.0 equiv)[1]

-

Boronic Acid: Aryl-B(OH)2 (1.2 equiv)[1]

-

Base: K3PO4 (3.0 equiv) — Crucial: Use mild, anhydrous base to prevent ester hydrolysis.

-

Solvent: 1,4-Dioxane (anhydrous)[1]

Workflow:

-

Inertion: Charge a reaction vial with substrate, boronic acid, base, and catalyst.[1][2] Seal and purge with N2/Ar for 5 minutes.

-

Solvation: Add degassed 1,4-Dioxane via syringe.

-

Reaction: Heat to 80°C for 4–12 hours. Monitor via LCMS (Target mass: Product + H+).[1]

-

Workup: Filter through a Celite pad, dilute with EtOAc, wash with water/brine.[1]

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

Troubleshooting:

-

Issue: Hydrolysis of the methyl ester to carboxylic acid.

-

Fix: Switch base from Carbonate (Na2CO3) to Phosphate (K3PO4) or Fluoride (KF) and ensure anhydrous conditions.[1]

Part 3: The C-F Focus (SNAr Substitution)

The C4-Fluorine is "primed" for displacement.[1] The para-ester and ortho-bromine pull electron density away, making C4 highly electrophilic.[1]

Reactivity Scope

-

Amines: Primary and secondary amines react readily (often without metal catalysis).[1]

-

Alkoxides: Phenols and alcohols (with NaH) will displace the fluorine.[1]

-

Thiols: Thiophenols react rapidly.[1]

Experimental Protocol: SNAr with Primary Amines

Objective: Replace Fluorine with an amino group (Aniline formation).

Reagents:

-

Substrate: Methyl 3-bromo-4-fluorobenzoate (or the Suzuki product from Part 2).[1]

-

Nucleophile: Primary Amine (1.2 – 1.5 equiv).[1]

-

Base: DIPEA (Diisopropylethylamine) (2.0 equiv).[1]

-

Solvent: DMSO or DMF (Polar aprotic solvents accelerate SNAr).[1]

Workflow:

-

Dissolve substrate in DMSO (0.5 M concentration).[1]

-

Add DIPEA and the amine.

-

Temperature Control:

-

Monitoring: Watch for the disappearance of the Fluorine signal in 19F NMR or mass shift in LCMS.

-

Workup: Pour into ice water. The product often precipitates.[1] If not, extract with EtOAc.[1]

Chemo-selectivity Warning: If performing SNAr before Suzuki, be aware that the resulting product (an aniline derivative) is prone to oxidation and can coordinate to Palladium, potentially poisoning the catalyst in the subsequent step.

Part 4: Advanced Metallation (The "Forbidden" Reaction)

Direct lithiation (using n-BuLi) is not recommended because the alkyl lithium will attack the C1-Ester (forming a ketone or tertiary alcohol) faster than it performs Lithium-Halogen exchange at C3.[1]

The Solution: Turbo-Grignard Exchange

To functionalize C3 without using Palladium (e.g., to install a formyl or carboxyl group), use the Knochel-Hauser method.

Protocol:

-

Conditions: -40°C to -20°C, THF solvent.

-

Reagent: Isopropylmagnesium chloride - Lithium chloride complex (i-PrMgCl[1]·LiCl).[1]

-

Mechanism: The Magnesium selectively inserts into the C-Br bond.[1] The ester is tolerated at these low temperatures because the Grignard species is less nucleophilic toward carbonyls than organolithiums.

-

Quench: Add electrophile (e.g., DMF for aldehyde, CO2 for acid) immediately after exchange is complete (usually 30-60 mins).

Summary of Reaction Parameters

| Transformation | Target Site | Reagent Class | Critical Condition | Risk Factor |

| Suzuki Coupling | C3-Br | Boronic Acid / Pd(0) | Anhydrous, mild base (K3PO4) | Ester hydrolysis if water/strong base present.[1] |

| SNAr | C4-F | Amine / Alkoxide | Polar Aprotic Solvent (DMSO/DMF) | Overheating may cause ester cleavage.[1] |

| Buchwald-Hartwig | C3-Br | Amine / Pd(0) | Strong Base (NaOtBu) | High Risk: Base may trigger SNAr at C4-F instead of coupling at C3.[1] |

| Metallation | C3-Br | i-PrMgCl[1]·LiCl | Low Temp (-40°C) | Attack on ester if temp rises >0°C. |

References

-

PubChem. Methyl 3-bromo-4-fluorobenzoate (CID 7018022).[1] National Library of Medicine.[1] [Link][1]

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2][3][4] Chemical Reviews, 95(7), 2457–2483.[1] (Foundational text for Suzuki protocol adaptation). [Link]

-

Knochel, P., et al. (2011).[1] Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents.[1] Beilstein Journal of Organic Chemistry.[1] (Reference for i-PrMgCl·LiCl protocol). [Link][1]

Sources

- 1. Methyl 3-bromo-4-fluorobenzoate | C8H6BrFO2 | CID 7018022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

The Pivotal Role of Fluorine in Modulating the Reactivity of Methyl 3-bromo-4-fluorobenzoate

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-bromo-4-fluorobenzoate is a versatile trifunctional aromatic building block utilized extensively in the synthesis of complex molecules for pharmaceuticals and agrochemicals. Its reactivity is uniquely governed by the electronic interplay between the fluorine, bromine, and methyl ester substituents. This guide provides an in-depth analysis of the role of the fluorine atom, elucidating how its potent electronic effects dictate the regioselectivity and feasibility of key synthetic transformations. We will explore the nuanced balance of fluorine's inductive and mesomeric effects and their consequential impact on nucleophilic aromatic substitution, directed ortho-metalation, palladium-catalyzed cross-coupling, and ester hydrolysis. This document serves as a technical resource for chemists to strategically leverage the properties of this valuable synthetic intermediate.

The Dichotomous Electronic Nature of Aromatic Fluorine

The reactivity of any substituted benzene ring is fundamentally controlled by the electron-donating or electron-withdrawing properties of its substituents. Fluorine, the most electronegative element, presents a fascinating dichotomy through its strong, distance-dependent inductive effect (-I) and its resonance-based mesomeric effect (+M).

-

Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond framework.[1] This effect is most pronounced at the carbon atom directly attached to fluorine (the ipso-carbon) and diminishes with distance. This general electron withdrawal deactivates the aromatic ring towards traditional electrophilic aromatic substitution (EAS) compared to benzene.[2]

-

Mesomeric Effect (+M): Fluorine possesses lone pairs of electrons in its 2p orbitals, which can overlap effectively with the 2p orbitals of the aromatic ring's pi system.[2][3] This donation of electron density into the ring via resonance preferentially increases the electron density at the ortho and para positions.

While these two effects are opposing, the powerful -I effect of fluorine dominates, making the ring electron-deficient overall. However, the +M effect is crucial for directing the regioselectivity of certain reactions.[2][3]

Caption: Dueling electronic effects of fluorine on the aromatic ring.

Fluorine-Directed Reactivity of the Aromatic Core

The electron-deficient nature of the 3-bromo-4-fluorobenzoate ring, amplified by the fluorine and methyl ester groups, opens it up to reactions uncommon for typical benzene derivatives.

Nucleophilic Aromatic Substitution (SNAr)

One of the most significant consequences of the fluorine substituent is its ability to activate the ring for Nucleophilic Aromatic Substitution (SNAr) and act as an excellent leaving group.[4] The SNAr mechanism is a two-step addition-elimination process.[5][6]

-

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon bearing the fluorine atom (C4), breaking the aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6]

-

Leaving Group Elimination: The aromaticity is restored by the elimination of the fluoride ion.

The rate of SNAr is accelerated by electron-withdrawing groups positioned ortho or para to the leaving group, as they can stabilize the negative charge of the Meisenheimer complex through resonance.[4][5] In methyl 3-bromo-4-fluorobenzoate, the methyl ester group at the para position provides this crucial stabilization, making the C-F bond highly susceptible to nucleophilic attack. While fluorine is a poor leaving group in SN1 and SN2 reactions due to the strength of the C-F bond, in SNAr the rate-determining step is typically the initial nucleophilic attack.[4] Fluorine's intense inductive effect makes the carbon it is attached to highly electrophilic, thus accelerating this key step.[4]

Caption: Workflow of the Addition-Elimination SNAr mechanism.

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique for regioselective functionalization of aromatic rings.[7] It utilizes a "directing metalation group" (DMG) that coordinates to an organolithium reagent, guiding deprotonation to the adjacent ortho position.[7] Fluorine is a recognized, albeit weak, DMG. It can direct lithiation to the C5 position of methyl 3-bromo-4-fluorobenzoate.

The mechanism involves the coordination of the Lewis acidic lithium atom to the Lewis basic fluorine atom. This brings the alkyllithium base (e.g., n-butyllithium) into proximity with the C5-H bond, facilitating its deprotonation to form an aryllithium intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups at the C5 position with high regioselectivity. For fluorinated compounds, this reaction must be performed at low temperatures (e.g., -60 °C) to prevent the formation of a benzyne intermediate.[8][9]

Reactivity at the C-Br Bond: Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond at the C3 position is the primary site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[10][11] This reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[12]

The standard Suzuki-Miyaura catalytic cycle involves three key steps:

-

Oxidative Addition: A low-valent palladium(0) complex inserts into the C-Br bond. The electron-deficient nature of the aromatic ring, enhanced by the strong inductive effects of the adjacent fluorine and the meta methyl ester, facilitates this rate-limiting step.

-

Transmetalation: The organic group from an organoboron reagent (activated by a base) is transferred to the palladium center, displacing the bromide.[13]

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[11]

The fluorine atom at C4 exerts a significant, albeit indirect, influence. By withdrawing electron density, it makes the C-Br bond more susceptible to oxidative addition by the electron-rich Pd(0) catalyst, often allowing the reaction to proceed under milder conditions.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Reactivity of the Methyl Ester Group

The methyl ester is susceptible to hydrolysis, typically under basic conditions (saponification), to yield the corresponding carboxylic acid.[14] The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon.[14][15]

The presence of the electron-withdrawing fluorine and bromine atoms on the ring increases the electrophilicity of the carbonyl carbon. This is because their inductive effects pull electron density away from the carboxylate group, making the carbonyl carbon more electron-poor and thus more susceptible to nucleophilic attack by hydroxide. Consequently, the hydrolysis of methyl 3-bromo-4-fluorobenzoate can be expected to proceed more readily than that of unsubstituted methyl benzoate.

Experimental Protocols and Data

Synthesis of Methyl 3-bromo-4-fluorobenzoate

A standard method for the preparation of the title compound is the Fischer esterification of the corresponding carboxylic acid.[16]

Protocol:

-

Dissolve 3-bromo-4-fluorobenzoic acid (1.0 eq) in methanol (approx. 5 mL per gram of acid).

-

Cool the solution in an ice bath.

-

Slowly add acetyl chloride (4.0 eq) dropwise to the cooled solution.

-

Remove the ice bath and stir the reaction mixture at room temperature for 20 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate).

| Reactant | Molar Eq. | Typical Yield | Product Form | Reference |

| 3-Bromo-4-fluorobenzoic acid | 1.0 | 90% | Colorless Oil | [16] |

| Methanol | Solvent | - | - | [16] |

| Acetyl Chloride | 4.0 | - | - | [16] |

Suzuki-Miyaura Coupling of Methyl 3-bromo-4-fluorobenzoate

The following is a representative protocol for the Suzuki-Miyaura coupling reaction.

Protocol:

-

To a reaction vessel, add methyl 3-bromo-4-fluorobenzoate (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent system (e.g., toluene/ethanol/water mixture).

-

Heat the reaction mixture (e.g., to 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.

Conclusion

The fluorine atom in methyl 3-bromo-4-fluorobenzoate is far from an inert substituent; it is a powerful control element that dictates the molecule's reactivity profile. Its strong inductive effect activates the C-F bond for SNAr and enhances the reactivity of the C-Br bond in cross-coupling reactions, while also increasing the electrophilicity of the ester carbonyl. Simultaneously, it can serve as a directing group for ortho-metalation. Understanding these nuanced electronic influences is paramount for researchers and drug development professionals to effectively and strategically employ this versatile building block in the synthesis of novel and complex chemical entities.

References

-

Cation Radical-Accelerated Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. Available at: [Link]

-

Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PubMed Central. Available at: [Link]

-

Rate of EAS in chlorobenzene and fluorobenzene. Chemistry Stack Exchange. Available at: [Link]

- Preparation of 3-bromo-4-fluoro-benzoic acid. Google Patents.

-

Suzuki Cross-Coupling Reaction with Genetically Encoded Fluorosulfates for Fluorogenic Protein Labeling. PubMed. Available at: [Link]

-

Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

-

Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Chemistry Stack Exchange. Available at: [Link]

-

Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

-

Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?. Chemistry Stack Exchange. Available at: [Link]

-

Nucleophilic Aromatic Substitution. OpenStax. Available at: [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

-

In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. PubMed Central. Available at: [Link]

-

Methyl 3-bromo-4-fluorobenzoate. PubChem. Available at: [Link]

-

Directed (ortho) Metallation. University of Wisconsin-Madison. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. Available at: [Link]

-

Electrophilic Aromatic Substitution AR5. Directing Effects. College of Saint Benedict and Saint John's University. Available at: [Link]

-

Directed ortho metalation (DOM), Part 2 (3 examples). YouTube. Available at: [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

- A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters. Google Patents.

-

Methyl 3-bromo-4-fluorobenzoate(CAS# 82702-31-6 ). Angene Chemical. Available at: [Link]

-

Suzuki-Miyaura coupling reaction. Royal Society of Chemistry. Available at:

-

Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. OSTI.GOV. Available at: [Link]

-

Hydrolysis of Methyl Benzoate - Lab Demo. YouTube. Available at: [Link]

-

Directed ortho metalation. Wikipedia. Available at: [Link]

-

In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. RSC Publishing. Available at: [Link]

Sources

- 1. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 8. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. youtube.com [youtube.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. youtube.com [youtube.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. 3-BROMO-4-FLUORO-BENZOIC ACID METHYL ESTER | 82702-31-6 [chemicalbook.com]

Potential applications of Methyl 3-bromo-4-fluorobenzoate in medicinal chemistry

An In-Depth Technical Guide to the Applications of Methyl 3-bromo-4-fluorobenzoate in Medicinal Chemistry

Authored by: A Senior Application Scientist

This guide serves as a technical resource for researchers, chemists, and drug development professionals, exploring the multifaceted potential of Methyl 3-bromo-4-fluorobenzoate. We will delve into its chemical properties, synthetic utility, and strategic applications as a versatile building block in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Value of Halogenated Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, halogenated organic compounds are indispensable tools. The introduction of halogen atoms into a molecular scaffold can profoundly influence its pharmacological profile. Fluorine, for instance, is often used to enhance metabolic stability, modulate pKa, and improve binding affinity through specific interactions with biological targets. Bromine, on the other hand, serves as a highly effective synthetic handle, particularly as a leaving group in transition metal-catalyzed cross-coupling reactions that are foundational to the construction of complex molecular architectures.[1][2]